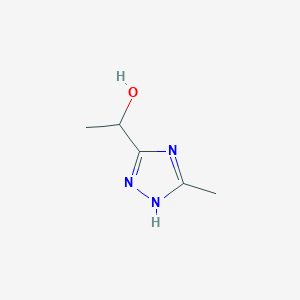

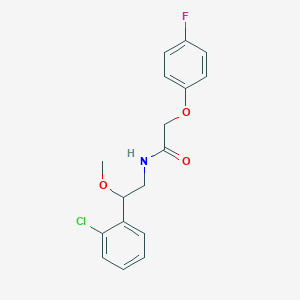

![molecular formula C22H18N4O3 B2457910 4-(2-(2-(吡啶-3-基)-1H-苯并[d]咪唑-1-基)乙酰氨基)苯甲酸甲酯 CAS No. 1105240-59-2](/img/structure/B2457910.png)

4-(2-(2-(吡啶-3-基)-1H-苯并[d]咪唑-1-基)乙酰氨基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

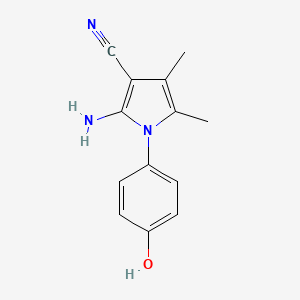

“Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate” is a chemical compound. It is an off-white solid with a melting point of 70–75°C .

Physical And Chemical Properties Analysis

“Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate” is an off-white solid with a melting point of 70–75°C . More detailed physical and chemical properties are not provided in the retrieved papers.科学研究应用

- Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate has been investigated for its potential as an anticancer agent. Researchers have explored its effects on different cancer cell lines, including non-small cell lung cancer (A549), breast cancer (MCF-7), colon cancer (HCT116), prostate cancer (PC-3), and normal liver cells (HL7702) . Further studies are needed to understand its mechanism of action and optimize its efficacy.

- Derivatives of this compound have been designed and evaluated as C-Abl inhibitors. These molecules hold promise for potential neuroprotective effects . C-Abl inhibition is relevant in various neurological disorders, making this application area particularly interesting.

- Researchers have synthesized related compounds containing pyridine and indole moieties. These derivatives were tested for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). The presence of the pyridin-3-yl group contributes to their biological potential .

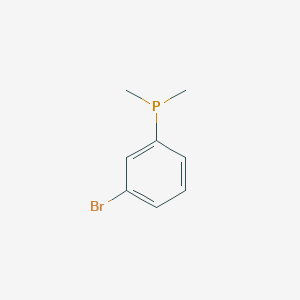

- The Sonogashira coupling reaction, catalyzed by a Pd(II)/Cu(I) system, is an effective method for constructing sp2–sp carbon–carbon bonds. Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate can serve as a building block in such synthetic pathways . Its reactivity and versatility make it valuable for organic chemists.

- The crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol (a related compound) has been determined. It forms cyclic dimers through intermolecular N–H···O hydrogen bonds. Additionally, C–H···O interactions stabilize the crystal lattice . Such structural insights aid in understanding its behavior and interactions.

- Computational tools like SwissADME and ADMETlab 2 have been used to analyze the ADME (absorption, distribution, metabolism, and excretion) characteristics of synthesized compounds. These assessments guide drug development, ensuring safety and efficacy .

Anticancer Activity

C-Abl Inhibition

Antitubercular Activity

Organic Synthesis

Crystallography Studies

Drug Development

作用机制

Target of Action

The primary target of this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is a validated drug target for cancer treatment that plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Mode of Action

The compound acts as a PI3K/mTOR dual inhibitor . It has been identified as a novel candidate with excellent kinase selectivity . It regulates the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell cycle regulation and growth, and its inhibition can lead to reduced tumor growth and proliferation .

Pharmacokinetics

The compound has a favorable pharmacokinetic property with an oral bioavailability of 76.8% . This high bioavailability suggests that the compound can be effectively absorbed and utilized in the body .

Result of Action

The compound has shown remarkable antiproliferative activities against SW620 and HeLa cells . It can regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins, leading to reduced tumor growth and proliferation .

属性

IUPAC Name |

methyl 4-[[2-(2-pyridin-3-ylbenzimidazol-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c1-29-22(28)15-8-10-17(11-9-15)24-20(27)14-26-19-7-3-2-6-18(19)25-21(26)16-5-4-12-23-13-16/h2-13H,14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNYYQZNBYHDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2457829.png)

![2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2457832.png)

![2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2457839.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2457840.png)

![1,3-dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2457844.png)